Tetrahydroamentoflavone

Description

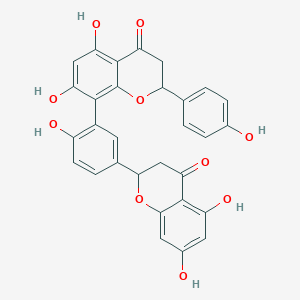

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,24-25,31-36H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTQJSQDLWNWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3=C(C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tetrahydroamentoflavone: A Technical Guide to Natural Sources, Distribution, and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroamentoflavone (THA) is a naturally occurring biflavonoid, a class of compounds known for their diverse pharmacological activities. As a hydrogenated derivative of amentoflavone, THA shares a common biosynthetic origin and is often found in similar botanical sources. This technical guide provides an in-depth overview of the known natural sources of this compound, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it explores the compound's mechanism of action, particularly its role as a potent xanthine oxidase inhibitor, and its potential influence on key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this promising natural product.

Introduction to this compound

This compound belongs to the biflavonoid class of polyphenolic compounds. Structurally, it is a hydrogenated derivative of amentoflavone, which is an apigenin dimer. Biflavonoids are formed by the oxidative coupling of two flavonoid monomers and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. The hydrogenation of the C2-C3 double bonds in the chromane rings of amentoflavone results in this compound, altering its stereochemistry and potentially its biological activity and pharmacokinetic profile. Its notable activity as a potent inhibitor of xanthine oxidase has positioned it as a compound of interest for conditions such as gout and other inflammatory disorders.

Natural Sources and Distribution

This compound has been identified in a select number of plant families, often co-occurring with amentoflavone and other related biflavonoids. The primary sources identified to date belong to the Selaginellaceae and Anacardiaceae families.

Major Botanical Sources

-

Selaginella species: Various species of Selaginella, commonly known as spikemosses, are rich sources of biflavonoids. Selaginella bryopteris is one such species where this compound has been reported. The genus Selaginella has a long history of use in traditional medicine, particularly in China and India, for treating a variety of ailments.

-

Semecarpus anacardium Linn.: Commonly known as the marking nut tree, the seeds of this plant are a significant source of this compound. The seed has been extensively used in traditional Indian medicine systems like Ayurveda and Siddha for treating inflammatory conditions and gout.

Quantitative Distribution

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, and the extraction method. The following table summarizes the available quantitative data.

| Plant Species | Family | Plant Part | Compound Concentration/Yield | Method of Quantification | Reference(s) |

| Semecarpus anacardium | Anacardiaceae | Seed (Dry Weight) | ~10 g/kg (~1%) | HPTLC | [1][2] |

| Semecarpus anacardium | Anacardiaceae | Seed | 0.5% Yield (Isolated Compound) | Preparative HPLC | [3] |

This table will be updated as more quantitative data from diverse sources becomes available.

Experimental Protocols

The extraction and isolation of this compound from its natural sources are critical steps for its study and potential therapeutic application. The following protocols are based on methodologies reported in the scientific literature for THA and related biflavonoids.

General Extraction and Isolation Workflow

The process typically involves solvent extraction from dried plant material, followed by fractionation and chromatographic purification.

Figure 1. General workflow for the extraction and isolation of this compound.

Detailed Methodologies

3.2.1. Extraction from Semecarpus anacardium Seeds

-

Preparation: Dry the seeds of Semecarpus anacardium and pulverize them into a coarse powder.

-

Extraction: Perform Soxhlet extraction using hot acetone or methanol as the solvent to obtain the crude extract.[4]

-

Fractionation: The crude extract is subjected to activity-guided fractionation. This involves liquid-liquid partitioning, where the extract is sequentially partitioned with solvents of increasing polarity. The ethyl acetate fraction has been reported to show the highest xanthine oxidase inhibitory activity and contains this compound.[5]

-

Isolation: The active ethyl acetate fraction is further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1][5]

3.2.2. Quantification by High-Performance Liquid Chromatography (HPLC)

While a specific protocol for this compound is not fully detailed in all literature, a validated HPLC method for its parent compound, amentoflavone, in Selaginella species provides a strong template. This method can be adapted and optimized for THA.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD).

-

Column: Kromasil C18 column (250 x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A gradient of methanol and phosphate buffer. An example gradient could be: 0-28 min with 50% to 58% methanol, and 30-35 min with 58% to 70% methanol.[6]

-

Flow Rate: 1.0 ml/min.[6]

-

Column Temperature: 40°C.[6]

-

Detection Wavelength: 330 nm.[6]

-

Quantification: A calibration curve is constructed using a purified this compound standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.

Biological Activity and Signaling Pathways

This compound's therapeutic potential is linked to its ability to modulate specific biological pathways. The most well-documented mechanism is its potent inhibition of xanthine oxidase. Furthermore, based on studies of its parent compound, amentoflavone, it is hypothesized to interact with major inflammatory signaling cascades.

Inhibition of Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to gout. This compound has been shown to be a potent non-competitive inhibitor of xanthine oxidase, with an IC₅₀ value of 92 nM, which is comparable to allopurinol (IC₅₀ of 100 nM), a clinically used xanthine oxidase inhibitor.[5]

Figure 2. Inhibition of the xanthine oxidase pathway by this compound.

Potential Modulation of NF-κB and MAPK Signaling Pathways

While direct studies on this compound are limited, its parent compound, amentoflavone, is a known modulator of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response. It is plausible that this compound shares these properties.

-

NF-κB Pathway: This pathway is a critical regulator of pro-inflammatory gene expression. Amentoflavone has been shown to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators like TNF-α and IL-6.[7][8]

-

MAPK Pathway: This cascade, involving kinases like ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including stress and inflammation. Amentoflavone can block the phosphorylation of key proteins in this pathway, leading to a downstream anti-inflammatory effect.[9]

Figure 3. Hypothesized modulation of NF-κB and MAPK pathways by THA.

Conclusion and Future Perspectives

This compound is a biflavonoid with significant therapeutic potential, primarily demonstrated through its potent inhibition of xanthine oxidase. Its natural occurrence in medicinal plants like Semecarpus anacardium and Selaginella species provides a basis for its traditional use in inflammatory disorders. The methodologies for its extraction and quantification are established, paving the way for standardization and further research.

Future research should focus on:

-

Expanding the knowledge of its natural distribution: Screening a wider range of plant species, especially within the Selaginellaceae and Anacardiaceae families, to identify new and potentially more abundant sources.

-

Elucidating its full pharmacological profile: While its effect on xanthine oxidase is clear, comprehensive studies are needed to confirm its direct effects on the NF-κB and MAPK pathways and to uncover other potential molecular targets.

-

Preclinical and Clinical Evaluation: In-depth preclinical studies focusing on its efficacy, safety, and pharmacokinetic profile are necessary to validate its potential as a therapeutic agent for gout and other inflammatory diseases.

This guide provides a foundational resource for the scientific community to build upon, accelerating the translation of this compound from a promising natural compound to a potential clinical candidate.

References

- 1. Semi-preparative HPLC preparation and HPTLC quantification of this compound as marker in Semecarpus anacardium and its polyherbal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. wjpps.com [wjpps.com]

- 5. This compound (THA) from Semecarpus anacardium as a potent inhibitor of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Determination of amentoflavone in 11 species of Selaginella medicinal material by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tetrahydroamentoflavone: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activities of Tetrahydroamentoflavone. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Chemical Structure and Stereochemistry

This compound is a biflavonoid, a class of natural products formed by the dimerization of two flavonoid units. Specifically, it is a hydrogenated derivative of amentoflavone. The core structure consists of two flavanone moieties linked by a C-C bond.

The most commonly cited stereoisomer is (2S,2''S)-Tetrahydroamentoflavone . The designation "(2S,2''S)" refers to the absolute configuration at the two chiral centers, C2 and C2'', located in the C-rings of the two flavanone units. The "S" configuration at these stereocenters is determined by the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents at these chiral carbons is crucial for the molecule's biological activity and its interaction with target enzymes and receptors.

Chemical Structure of (2S,2''S)-Tetrahydroamentoflavone:

Note: This is a simplified 2D representation. The actual 3D conformation is more complex.

Physicochemical and Spectroscopic Data

Quantitative data for (2S,2''S)-Tetrahydroamentoflavone is summarized in the table below. This information is critical for its identification, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₂O₁₀ | |

| Molecular Weight | 542.49 g/mol | |

| UV λmax (MeOH) | 289 nm, 203 nm | [1] |

| IR νmax (KBr) cm⁻¹ | 3306, 1625, 1494, 1447, 1352, 1250, 1170, 1085, 825 | [1] |

| ESI-MS [M+H]⁺ | m/z 543 | [1] |

| ESI-MS [M-H]⁻ | m/z 541 | [1] |

| Circular Dichroism (CD) (MeOH) | [Δε]₃₀₁ +7.33, [Δε]₂₇₆ -6.65 | [1] |

Biological Activity: Xanthine Oxidase Inhibition

(2S,2''S)-Tetrahydroamentoflavone has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme that plays a crucial role in purine metabolism and is a key target in the treatment of gout and hyperuricemia.

| Activity | IC₅₀ Value | Kᵢ Value | Reference |

| Xanthine Oxidase Inhibition | 92 nM | 0.982 µM |

Experimental Protocols

Isolation and Characterization of (2S,2''S)-Tetrahydroamentoflavone (General Workflow)

In Vitro Xanthine Oxidase Inhibition Assay

This protocol provides a detailed method for determining the inhibitory activity of this compound against xanthine oxidase.

Materials:

-

Xanthine Oxidase (from bovine milk)

-

Xanthine

-

Potassium Phosphate Buffer (pH 7.5)

-

(2S,2''S)-Tetrahydroamentoflavone (Test Compound)

-

Allopurinol (Positive Control)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

-

Prepare a stock solution of xanthine in the same buffer.

-

Prepare stock solutions of this compound and allopurinol in DMSO. Further dilute with buffer to desired concentrations.

-

-

Assay Mixture Preparation:

-

In a 96-well plate, add 50 µL of the test compound solution (or buffer for control).

-

Add 130 µL of potassium phosphate buffer.

-

Add 20 µL of xanthine oxidase solution.

-

Incubate the mixture at 25°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add 50 µL of xanthine solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 295 nm (the wavelength at which uric acid, the product, absorbs) at regular intervals for a set period using a microplate reader.

-

-

Calculation of Inhibition:

-

The rate of uric acid formation is determined from the change in absorbance over time.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathways

Currently, there is a lack of specific studies detailing the signaling pathways directly modulated by this compound. However, research on its parent compound, amentoflavone, and other flavonoids suggests potential interactions with key cellular signaling cascades involved in inflammation, apoptosis, and cell proliferation. Amentoflavone has been shown to influence pathways such as NF-κB, MAPK, and PI3K/Akt.[2] It is plausible that this compound may exert its biological effects through similar mechanisms, although this requires experimental validation.

Below is a generalized diagram of a signaling pathway commonly affected by flavonoids, which may be relevant for future studies on this compound.

Disclaimer: The signaling pathway diagram is a generalized representation based on the activities of related flavonoids. Direct experimental evidence for the effect of this compound on these specific pathways is currently limited. Further research is required to elucidate its precise molecular mechanisms of action.

This technical guide provides a foundational understanding of this compound for scientific and drug development professionals. The compiled data and protocols are intended to facilitate further research and exploration of this promising natural compound.

References

The Expanding World of Tetrahydroamentoflavone and Its Derivatives: A Technical Guide to Natural Occurrence, Bioactivity, and Analysis

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Tetrahydroamentoflavone, a hydrogenated derivative of the widely studied biflavonoid amentoflavone, and its related compounds are emerging as a significant class of natural products with promising pharmacological potential. This technical guide provides a comprehensive overview of the natural occurrence, biological activities, and analytical methodologies pertaining to this compound and its derivatives. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further exploration and exploitation of these bioactive molecules. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for extraction and analysis, and presents critical signaling pathways and experimental workflows through Graphviz diagrams, offering a holistic perspective on the current state of research and future directions.

Introduction

Biflavonoids, a class of polyphenolic compounds formed by the dimerization of flavonoid units, are a hallmark of the chemical diversity found in the plant kingdom. Among these, amentoflavone has been extensively investigated for its broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects[1][2][3][4][5][6]. More recently, attention has shifted towards its hydrogenated derivatives, such as this compound, which may exhibit unique pharmacokinetic profiles and biological activities. This guide focuses on this compound and its naturally occurring derivatives, providing an in-depth analysis of their sources, biological mechanisms, and the technical protocols required for their study.

Natural Occurrence and Derivatives

This compound and its derivatives are primarily found in a variety of plant families. The Selaginellaceae family, particularly the genus Selaginella, is a rich source of these compounds[2][7][8][9]. Other plant families known to contain amentoflavone and its hydrogenated derivatives include Cupressaceae, Euphorbiaceae, Podocarpaceae, and Calophyllaceae[4][10][11].

The hydrogenation of the C2-C3 double bonds in the flavonoid moieties of amentoflavone gives rise to a series of derivatives. The most common naturally occurring derivatives include:

-

(2S)-2,3-dihydroamentoflavone

-

(2''S)-2'',3''-dihydroamentoflavone

-

(2S,2''S)-2,3,2'',3''-tetrahydroamentoflavone

Table 1: Natural Sources of this compound and its Derivatives

| Plant Family | Genus/Species | Specific Derivatives Identified | Reference(s) |

| Selaginellaceae | Selaginella uncinata | (2S,2"S)-2,3,2",3"-tetrahydroamentoflavone, (2S,2"S)-tetrahydroamentoflavone-4'-methyl ether, (2"S)-2",3"-dihydroamentoflavone-4'-methyl ether, (2S)-2,3-dihydroamentoflavone-4'-methyl ether | [12] |

| Selaginellaceae | Selaginella bryopteris | (2S)-2,3-dihydroamentoflavone, (2"S)-2",3"-dihydroamentoflavone, (2S,2"S)-2,3,2",3"-tetrahydroamentoflavone | [12] |

| Selaginellaceae | Selaginella tamariscina | 2,3-dihydroamentoflavone, 2",3"-dihydroamentoflavone | [12] |

| Cycadaceae | Cycas spp. | (2S)-4′-O-methyl-2,3-tetrahydroamentoflavone | [13] |

| Connaraceae | Cnestis ferruginea | This compound | [14] |

| Burseraceae | Canarium album | This compound | [14] |

Biological Activities and Signaling Pathways

This compound and its derivatives have demonstrated a range of biological activities, with anti-inflammatory and neuroprotective effects being the most prominent.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated mouse macrophages[14]. This inhibition is a key indicator of anti-inflammatory potential, as NO is a significant mediator in the inflammatory cascade. The underlying mechanism often involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Amentoflavone, the parent compound, is known to inhibit TNF-α-mediated COX-2 expression through the NF-κB pathway[15][16]. It is plausible that this compound shares a similar mechanism.

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.

Neuroprotective Effects

Amentoflavone has been reported to have neuroprotective effects against various insults, including DNA damage and mitochondrial damage[15]. These effects are often mediated through the modulation of cell survival signaling pathways like the PI3K/Akt and MAPK pathways[17]. While specific studies on the neuroprotective signaling of this compound are limited, the structural similarity to amentoflavone suggests it may act through similar mechanisms. Flavonoids, in general, are known to modulate these pathways, affecting cellular functions by altering the phosphorylation state of target molecules and modulating gene expression[17].

Figure 2: Potential neuroprotective signaling pathways of this compound.

Experimental Protocols

The study of this compound and its derivatives requires robust experimental protocols for extraction, isolation, characterization, and biological activity assessment.

Extraction and Isolation

The extraction of biflavonoids from plant material is the initial and critical step. A general workflow is presented below.

Figure 3: General workflow for the extraction and isolation of this compound derivatives.

Detailed Protocol for Ultrasound-Assisted Extraction (UAE):

-

Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.

-

Solvent Selection: Use a polar solvent such as ethanol or methanol, often in a mixture with water (e.g., 70% ethanol)[18][19].

-

Extraction Parameters:

-

Solid-to-Liquid Ratio: A typical ratio is 1:20 to 1:50 (g/mL)[19].

-

Ultrasonic Frequency: Commonly set between 20 and 40 kHz[19].

-

Power: Adjust the ultrasonic power as per the instrument's specifications.

-

Temperature: Maintain a constant temperature, for instance, 40-60°C, using a water bath[19].

-

Time: Extraction times can range from 30 to 60 minutes[19].

-

-

Filtration and Concentration: After extraction, filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation: The crude extract is then subjected to further purification using chromatographic techniques. Column chromatography with silica gel is a common first step, followed by further purification using Sephadex LH-20 or high-performance liquid chromatography (HPLC) to isolate individual compounds.

Structural Characterization

The unequivocal identification of this compound and its derivatives relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the connectivity between protons and carbons, and for confirming the linkage between the two flavonoid units[20][21][22].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. Tandem MS (MS/MS) is used to study the fragmentation pattern, which can provide valuable information about the structure, such as the nature and position of substituents[23].

Table 2: Key Spectroscopic Data for Biflavonoid Characterization

| Technique | Information Provided |

| 1H NMR | Provides information on the number and chemical environment of protons. |

| 13C NMR | Provides information on the number and chemical environment of carbon atoms.[22] |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between atoms, confirming the overall structure.[20][21] |

| HRMS | Determines the exact mass and elemental composition.[23] |

| MS/MS | Provides fragmentation patterns for structural elucidation.[23] |

Assessment of Anti-inflammatory Activity

A common in vitro assay to evaluate the anti-inflammatory potential of natural compounds is the measurement of nitric oxide (NO) production in LPS-stimulated macrophages.

Protocol for NO Production Assay:

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound (this compound derivative) for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.

-

NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Conclusion and Future Perspectives

This compound and its derivatives represent a promising but still largely unexplored class of bioactive natural products. Their presence in various medicinal plants and their demonstrated anti-inflammatory and potential neuroprotective activities warrant further investigation. Future research should focus on:

-

Comprehensive Phytochemical Screening: A broader range of plant species should be screened to identify new sources and novel derivatives of this compound.

-

In-depth Pharmacological Studies: The mechanisms of action for their biological activities need to be elucidated in more detail, including the identification of specific molecular targets.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of these compounds.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of various derivatives and subsequent biological testing will help in understanding the structural requirements for their activity and in the design of more potent analogues.

This technical guide provides a solid foundation for researchers to build upon, with the aim of unlocking the full therapeutic potential of this compound and its natural derivatives. The provided protocols and pathway diagrams serve as practical tools to initiate and guide further research in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Amentoflavone - Wikipedia [en.wikipedia.org]

- 4. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in the Anti-Tumor Activity of Biflavonoids in Selaginella - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biflavonoids from Selaginella doederleinii as Potential Antitumor Agents for Intervention of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acgpubs.org [acgpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. 3′-8″- Biflavones: A Review of Their Structural Diversity, Natural Occurrence, Role in Plants, Extraction and Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Amentoflavone for treating cardiocerebrovascular diseases and neurological disorders [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A new NMR approach for structure determination of thermally unstable biflavanones and application to phytochemicals from Garcinia buchananii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jstage.jst.go.jp [jstage.jst.go.jp]

- 22. 13C NMR studies of some naturally occurring amentoflavone and hinokiflavone biflavonoids | Semantic Scholar [semanticscholar.org]

- 23. Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects [mdpi.com]

An In-Depth Technical Guide to the In Vitro Antioxidant Activity of Tetrahydroamentoflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antioxidant properties of Tetrahydroamentoflavone (THA), a naturally occurring biflavonoid. The document summarizes key quantitative data, details the experimental methodologies for assessing antioxidant activity, and visualizes the underlying mechanisms and workflows.

Quantitative Antioxidant Activity of this compound

This compound has demonstrated significant antioxidant potential across a range of in vitro assays. Its activity is attributed to its ability to chelate metals and scavenge radicals by donating a hydrogen atom and an electron.[1] A summary of its efficacy, presented as IC50 values (the concentration required to inhibit 50% of the activity), is detailed below. A lower IC50 value indicates greater antioxidant activity.

| Antioxidant Assay | This compound (THA) IC50 (µg/mL) | Standard Antioxidant | Standard IC50 (µg/mL) |

| Superoxide (•O₂⁻) Radical Scavenging | 4.8 ± 0.3 | - | - |

| Fe²⁺-Chelating | 743.2 ± 49.5 | - | - |

| Cu²⁺-Chelating | 35.5 ± 1.9 | - | - |

| DPPH• Radical Scavenging | 165.7 ± 22.8 | - | - |

| ABTS•⁺ Radical Scavenging | 4.4 ± 0.2 | Trolox | 2.0 ± 0.03 |

| BHA | 1.3 ± 0.08 | ||

| Cu²⁺-Reducing Power | 77.1 ± 2.2 | - | - |

Data sourced from Li et al., 2013.[1]

The collective data suggests that THA is a potent antioxidant, with its total antioxidant level being approximately 2.54 times that of the standard antioxidant Trolox.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for the key in vitro antioxidant assays used to evaluate this compound.

DPPH• (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH• radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[2]

Methodology:

-

Preparation of DPPH• Solution: A stock solution of DPPH• in methanol is prepared. For the assay, a working solution is made by diluting the stock solution to achieve an absorbance of approximately 1.0 at 517 nm.[2]

-

Reaction Mixture: A specific volume of the DPPH• working solution is mixed with various concentrations of this compound or a standard antioxidant.

-

Incubation: The mixture is incubated in the dark at room temperature for a defined period, typically 30 minutes.[2]

-

Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[2]

-

Calculation: The percentage of DPPH• radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control (DPPH• solution without the sample) and A₁ is the absorbance of the sample. The IC50 value is then determined from a dose-response curve.

DPPH Radical Scavenging Assay Workflow

ABTS•⁺ (3-ethylbenzthiazoline-6-sulfonic acid) Radical Scavenging Assay

The ABTS assay evaluates the capacity of a compound to scavenge the ABTS•⁺ radical cation. The antioxidant reduces the pre-formed radical, leading to a loss of color that is monitored spectrophotometrically.[3]

Methodology:

-

Generation of ABTS•⁺: A stock solution of ABTS is prepared and reacted with potassium persulfate in the dark for 12-16 hours to generate the ABTS•⁺ radical cation.[4]

-

Preparation of Working Solution: The ABTS•⁺ stock solution is diluted with a buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

-

Reaction: A small volume of this compound or a standard antioxidant at various concentrations is added to the ABTS•⁺ working solution.

-

Incubation: The reaction is allowed to proceed for a specific time at room temperature.

-

Measurement: The absorbance is measured at 734 nm.[1]

-

Calculation: The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

ABTS Radical Scavenging Assay Workflow

Superoxide (•O₂⁻) Radical Scavenging Assay

This assay determines the ability of an antioxidant to scavenge superoxide radicals, which are generated in a phenazine methosulfate (PMS)-NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer, NBT solution, and NADH solution.

-

Sample Addition: Various concentrations of this compound or a standard are added to the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by adding PMS solution.

-

Incubation: The mixture is incubated at room temperature for a specified time (e.g., 5 minutes).[5]

-

Measurement: The absorbance is measured at 560 nm. A decrease in absorbance indicates superoxide radical scavenging activity.[6]

-

Calculation: The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.

Metal Chelating Activity Assay

This assay assesses the ability of a compound to chelate ferrous ions (Fe²⁺). The principle is based on the competition between the antioxidant and ferrozine for the binding of Fe²⁺.

Methodology:

-

Reaction Setup: this compound at different concentrations is mixed with a solution of FeCl₂.

-

Incubation: The mixture is incubated for a short period to allow for chelation.

-

Reaction Initiation: Ferrozine solution is added to the mixture. Ferrozine forms a stable magenta-colored complex with any free Fe²⁺.

-

Measurement: After a brief incubation, the absorbance of the Fe²⁺-ferrozine complex is measured at 562 nm. A lower absorbance indicates higher metal chelating activity.

-

Calculation: The percentage of Fe²⁺ chelation is calculated, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.[7]

Methodology:

-

FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.[8]

-

Reaction: The FRAP reagent is mixed with the sample solution (this compound or standard).

-

Incubation: The mixture is incubated at 37°C for a specific duration.[8]

-

Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at 593 nm.[8]

-

Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a ferrous iron standard solution.

Lipid Peroxidation Inhibition Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage.[9] One common method involves inducing lipid peroxidation in a biological sample (e.g., liver homogenate) and measuring the formation of thiobarbituric acid reactive substances (TBARS), such as malondialdehyde (MDA).[10]

Methodology:

-

Sample Preparation: A homogenate of a lipid-rich tissue, such as rat liver, is prepared.[11]

-

Induction of Peroxidation: Lipid peroxidation is initiated by adding an oxidizing agent, such as FeSO₄-ascorbate.[11]

-

Antioxidant Treatment: Different concentrations of this compound are added to the homogenate before or along with the inducing agent.

-

Incubation: The mixture is incubated, typically at 37°C, to allow for lipid peroxidation.

-

Measurement of TBARS: Thiobarbituric acid (TBA) is added, and the mixture is heated. The resulting pink-colored complex formed between MDA and TBA is measured spectrophotometrically at around 532 nm.

-

Calculation: The percentage inhibition of lipid peroxidation is calculated, and the IC50 value is determined.

Potential Antioxidant Signaling Pathway

Flavonoids, including this compound, can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. One of the key pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophiles (which can be mimicked by some flavonoids), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of genes encoding for antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). This leads to an enhanced cellular antioxidant defense.

Nrf2-ARE Antioxidant Signaling Pathway

Conclusion

The in vitro data strongly support the significant antioxidant potential of this compound. Its multifaceted activity, including radical scavenging and metal chelation, makes it a promising candidate for further investigation in the development of novel therapeutic agents for conditions associated with oxidative stress. The detailed protocols provided herein serve as a valuable resource for researchers aiming to explore the antioxidant properties of this and other natural compounds. Furthermore, the potential modulation of the Nrf2-ARE pathway suggests that this compound may also exert its protective effects through the upregulation of endogenous antioxidant defenses.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. phytojournal.com [phytojournal.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. thaiscience.info [thaiscience.info]

Preliminary Screening of Tetrahydroamentoflavone for Anti-inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroamentoflavone, a naturally occurring biflavonoid, is a member of a chemical class well-regarded for a variety of pharmacological activities, including anti-inflammatory effects. This technical guide provides a comprehensive framework for the preliminary in vitro and in vivo screening of this compound to evaluate its anti-inflammatory potential. It outlines detailed experimental protocols, presents data in a structured format, and visualizes key biological pathways and workflows. The methodologies described herein are foundational for establishing the compound's efficacy and mechanism of action, serving as a critical first step in the drug development pipeline for novel anti-inflammatory agents.

Introduction

Inflammation is a complex biological response essential for defending against harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Flavonoids, a diverse group of polyphenolic compounds found in many plants, have garnered significant attention for their potential to modulate inflammatory pathways.[1][2] Amentoflavone, a related biflavonoid, has demonstrated anti-inflammatory, antioxidant, and neuroprotective properties.[1][3] this compound, a derivative of amentoflavone, presents an interesting candidate for investigation. Preliminary evidence suggests its potential to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[4] This guide details the standard experimental procedures to systematically screen this compound and elucidate its anti-inflammatory profile.

In Vitro Screening: Inhibition of Inflammatory Mediators

The initial phase of screening typically involves cell-based assays to determine the compound's direct effect on inflammatory responses in a controlled environment. A primary and widely accepted model utilizes murine macrophage cell lines, such as RAW 264.7, stimulated with LPS to mimic an inflammatory challenge.[5][6][7]

Nitric Oxide (NO) Inhibition Assay

LPS stimulation of macrophages leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large quantities of nitric oxide (NO), a key pro-inflammatory mediator.[8] Measuring the inhibition of NO production is a robust primary indicator of anti-inflammatory potential.[4][9]

Table 1: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production (% of Control) | % Inhibition |

|---|---|---|

| Vehicle Control (LPS only) | 100.0 ± 5.2 | 0 |

| This compound (1) | 85.3 ± 4.1 | 14.7 |

| This compound (5) | 62.1 ± 3.8 | 37.9 |

| This compound (10) | 41.5 ± 2.9 | 58.5 |

| This compound (25) | 22.8 ± 2.1 | 77.2 |

| This compound (50) | 10.4 ± 1.5 | 89.6 |

| Dexamethasone (10 µM) | 8.9 ± 1.1 | 91.1 |

Data are presented as mean ± SEM and are illustrative. Actual results may vary.

Experimental Protocol: NO Inhibition Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.

-

Incubation: Incubate the plate for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is proportional to the absorbance and is determined using a sodium nitrite standard curve.

-

Cell Viability: Simultaneously, perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition of NO is not due to cytotoxicity.

In Vivo Screening: Acute Inflammatory Model

Following promising in vitro results, the next step is to evaluate the compound's efficacy in a living organism. The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[10][11][12]

Carrageenan-Induced Paw Edema

Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified.[11][13] The first phase involves the release of histamine and serotonin, while the second, more prolonged phase, is mediated by prostaglandins and cytokines, involving the upregulation of enzymes like COX-2.[12]

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

|---|---|---|---|

| Vehicle Control (Carrageenan) | - | 0.75 ± 0.06 | 0 |

| This compound | 25 | 0.58 ± 0.05 | 22.7 |

| This compound | 50 | 0.41 ± 0.04 | 45.3 |

| This compound | 100 | 0.29 ± 0.03 | 61.3 |

| Indomethacin (Positive Control) | 10 | 0.25 ± 0.02 | 66.7 |

Data are presented as mean ± SEM and are illustrative. Paw volume is measured using a plethysmometer.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animals: Use male Wistar rats or Swiss albino mice (e.g., 180-220g for rats). Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).

-

Initial Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.

-

Compound Administration: Administer this compound or the control drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours. The third hour is often the peak of the edematous response.[12][14]

-

Calculation:

-

The increase in paw volume is calculated by subtracting the initial paw volume from the post-injection volume.

-

The percentage inhibition of edema is calculated as: [(VC - VT) / VC] * 100, where VC is the average increase in paw volume in the control group and VT is the average increase in paw volume in the treated group.

-

-

Tissue Analysis (Optional): At the end of the experiment, paw tissue can be excised for analysis of inflammatory markers like myeloperoxidase (MPO) activity (for neutrophil infiltration) or cytokine levels (TNF-α, IL-6).[12]

Mechanistic Insights: Key Signaling Pathways

Understanding how this compound exerts its effects requires investigating its impact on key intracellular signaling pathways that orchestrate the inflammatory response. Flavonoids are known to target multiple nodes within these cascades.[15][16]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation.[17] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα.[18] Inflammatory stimuli, like LPS binding to its receptor (TLR4), trigger a kinase cascade that leads to the phosphorylation and subsequent degradation of IκBα.[19] This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including iNOS, COX-2, and cytokines like TNF-α and IL-6.[18][20] Many flavonoids inhibit this pathway, often by preventing the degradation of IκBα.[21][22]

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are another crucial set of signaling cascades involved in inflammation.[23] The three main MAPK families are ERK, JNK, and p38. Upon stimulation by factors like LPS, these kinases are sequentially phosphorylated and activated.[24] Activated p38 and JNK, in particular, lead to the activation of transcription factors like AP-1, which works in concert with NF-κB to drive the expression of inflammatory genes.[25] Amentoflavone has been shown to inhibit the ERK pathway, and it is plausible that this compound could have similar effects on MAPK signaling.[26][27]

References

- 1. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Neurotrophic Factor Production Effects of 3,5,6,7,8,3',4'-Heptamethoxyflavone in the Hippocampus of Lipopolysaccharide-Induced Inflammation Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanism of 5,6-Dihydroxyflavone in Suppressing LPS-Induced Inflammation and Oxidative Stress [mdpi.com]

- 8. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The inhibition of inducible nitric oxide production in lipopolysaccharide-stimulated rat macrophages and in silico studies by flavonoids from Iris spuria L. rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of flavonol derivatives on the carrageenin-induced paw edema in the rat and inhibition of cyclooxygenase-1 and 5-lipoxygenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Flavonoids as potential phytotherapeutics to combat cytokine storm in SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Amentoflavone inhibits the induction of nitric oxide synthase by inhibiting NF-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Potent inhibition of the inductions of inducible nitric oxide synthase and cyclooxygenase-2 by taiwaniaflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Natural flavone kaempferol suppresses chemokines expression in human monocyte THP-1 cells through MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 26. Potential of amentoflavone with antiviral properties in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Neuroprotective Potential of Tetrahydroamentoflavone: A Technical Guide for Researchers

An Exploration of Antioxidant, Anti-Inflammatory, and Pro-Survival Mechanisms

Introduction

Tetrahydroamentoflavone (THA) is a naturally occurring biflavonoid, a hydrogenated derivative of the more extensively studied amentoflavone. While research specifically investigating the neuroprotective properties of THA is in its nascent stages, its structural relationship to amentoflavone—a compound with well-documented anti-inflammatory, antioxidant, and neuroprotective effects—suggests a promising therapeutic potential for a range of neurological disorders. This technical guide synthesizes the available data on THA and extrapolates its potential neuroprotective mechanisms based on the robust body of evidence for its parent compound, amentoflavone. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of novel flavonoid compounds.

Physicochemical Properties and Antioxidant Profile

(2S,2′′S)-Tetrahydroamentoflavone is recognized for its potent antioxidant capabilities. In vitro studies have systematically evaluated its ability to scavenge free radicals and chelate metals, which are key mechanisms in mitigating oxidative stress—a central pathological feature in many neurodegenerative diseases.[1]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified through various in vitro assays, demonstrating significant activity in radical scavenging and metal chelation.[1] The IC50 values from these assays are summarized in the table below, providing a benchmark for its antioxidant efficacy.

| Assay Type | IC50 Value of THA (µg/mL) | Description |

| Superoxide (•O₂⁻) Radical Scavenging | 4.8 ± 0.3 | Measures the ability to neutralize superoxide radicals, which are precursors to other reactive oxygen species. |

| DPPH• Radical Scavenging | 165.7 ± 22.8 | Assesses the capacity to donate a hydrogen atom or electron to stabilize the 1,1-diphenyl-2-picrylhydrazyl radical. |

| ABTS•⁺ Radical Scavenging | 4.4 ± 0.2 | Evaluates the ability to scavenge the 3-ethylbenzthiazoline-6-sulfonic acid radical cation, a measure of broad-spectrum antioxidant activity. |

| Fe²⁺ Chelating | 743.2 ± 49.5 | Indicates the potential to bind ferrous ions, preventing their participation in the Fenton reaction which generates highly toxic hydroxyl radicals. |

| Cu²⁺ Chelating | 35.5 ± 1.9 | Measures the ability to chelate cupric ions, which can also catalyze the formation of reactive oxygen species. |

| Cu²⁺ Reducing Power | 77.1 ± 2.2 | Determines the capacity to reduce Cu²⁺ to Cu⁺, reflecting electron-donating capability. |

| Data sourced from Li et al., 2013.[1] |

Potential Neuroprotective Mechanisms (Inferred from Amentoflavone)

Given the limited direct research on THA's neuroprotective pathways, this section details the established mechanisms of its parent compound, amentoflavone. It is hypothesized that THA may share these mechanisms due to structural similarities. Amentoflavone exerts its neuroprotective effects through a multi-targeted approach, primarily involving the modulation of key signaling pathways related to oxidative stress, inflammation, and cell survival.[2][3]

Activation of the Nrf2/ARE Antioxidant Pathway

A primary defense mechanism against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. Amentoflavone is a known activator of this pathway.[4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or activators like amentoflavone, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Attenuation of Neuroinflammation via NF-κB Inhibition

Neuroinflammation, primarily mediated by activated microglia and astrocytes, is a critical component of neurodegenerative pathology. Amentoflavone has been shown to suppress neuroinflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][6] NF-κB is a master regulator of inflammatory gene expression, including cytokines like TNF-α and IL-1β, and enzymes such as iNOS and COX-2. By preventing the activation and nuclear translocation of NF-κB, amentoflavone reduces the production of these pro-inflammatory mediators.

Promotion of Neuronal Survival via PI3K/Akt Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade for promoting cell survival, proliferation, and growth. Amentoflavone has been demonstrated to activate this pro-survival pathway in neuronal cells.[2][3] Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and inhibition of several pro-apoptotic proteins (e.g., Bad, Caspase-9) and transcription factors (e.g., FoxO), thereby preventing apoptosis and promoting neuronal resilience.

Experimental Protocols for Evaluation

To rigorously assess the neuroprotective potential of this compound, a combination of in vitro and in vivo experimental models is necessary. The following protocols are based on standard methodologies used in the evaluation of novel neuroprotective compounds, including those used for amentoflavone.[6][7]

In Vitro Neuroprotection Assay

-

Objective: To determine the ability of THA to protect neuronal cells from a specific neurotoxic insult.

-

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

-

Neurotoxin: 6-Hydroxydopamine (6-OHDA) for Parkinson's disease models, Amyloid-beta (Aβ) oligomers for Alzheimer's disease models, or glutamate for excitotoxicity models.

-

Methodology:

-

Cell Culture: Plate cells at a density of 1 x 10⁴ cells/well in a 96-well plate and allow them to adhere for 24 hours.

-

Pre-treatment: Treat cells with varying concentrations of THA (e.g., 1, 5, 10, 25, 50 µM) for 2-4 hours.

-

Induction of Toxicity: Add the selected neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for 24 hours.

-

Assessment of Cell Viability: Measure cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Read absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the EC50 value of THA for neuroprotection.

-

In Vivo Model of Cerebral Ischemia

-

Objective: To evaluate the efficacy of THA in reducing brain damage in an animal model of stroke.

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Model: Middle Cerebral Artery Occlusion (MCAO) model.

-

Methodology:

-

Animal Groups: Divide animals into: (1) Sham, (2) Vehicle + MCAO, (3) THA (e.g., 10 mg/kg) + MCAO, (4) THA (e.g., 30 mg/kg) + MCAO.

-

Drug Administration: Administer THA or vehicle via intraperitoneal (i.p.) injection 30 minutes before the MCAO procedure.

-

Surgical Procedure: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 90 minutes, followed by reperfusion.

-

Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized 5-point scale.

-

Infarct Volume Measurement: Euthanize animals at 24 or 48 hours post-MCAO. Harvest brains, section, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.

-

Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (MDA, GSH) and inflammation (TNF-α, IL-1β) via ELISA.

-

Quantitative Data from Amentoflavone Neuroprotection Studies

The following table summarizes key quantitative findings from in vivo studies on amentoflavone, which may serve as a reference for designing future experiments with THA.

| Study Model | Compound | Dosage | Key Finding |

| Neonatal Hypoxic-Ischemic (H-I) Brain Injury in Rats | Amentoflavone | 30 mg/kg | Markedly reduced H-I-induced brain tissue loss.[7] |

| B16F-10 Melanoma Metastasis in Mice | Amentoflavone | 50 mg/kg | Significantly lowered the number of lung nodules, indicating anti-metastatic effects which can involve similar pathways to neuroprotection (e.g., inflammation). |

| Cerebral Ischemia/Reperfusion in Rats | Amentoflavone | 20 & 40 mg/kg | Significantly reduced neurological deficit scores, decreased MDA levels, and increased GSH and CAT levels in the brain.[6] |

Conclusion and Future Directions

This compound is a biflavonoid with demonstrated in vitro antioxidant activity. While direct evidence of its neuroprotective capabilities is currently limited, the extensive research on its parent compound, amentoflavone, provides a strong rationale for its investigation as a potential therapeutic agent for neurodegenerative diseases and acute brain injury.

Future research should focus on:

-

Directly assessing the neuroprotective effects of THA in established in vitro models of neurodegeneration (e.g., using Aβ, 6-OHDA, glutamate).

-

Validating the modulation of key signaling pathways (Nrf2/ARE, NF-κB, PI3K/Akt) by THA in neuronal and glial cells.

-

Conducting in vivo efficacy studies in animal models of diseases such as Alzheimer's, Parkinson's, and ischemic stroke to determine its therapeutic window, optimal dosage, and effects on behavioral and pathological outcomes.

-

Investigating the pharmacokinetics and blood-brain barrier permeability of THA to understand its bioavailability in the central nervous system.

By systematically exploring these areas, the scientific community can fully elucidate the neuroprotective potential of this compound and determine its viability as a novel drug candidate for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]

- 3. scienceopen.com [scienceopen.com]

- 4. mdpi.com [mdpi.com]

- 5. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Amentoflavone for treating cardiocerebrovascular diseases and neurological disorders [frontiersin.org]

- 7. Polyphenol amentoflavone affords neuroprotection against neonatal hypoxic-ischemic brain damage via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrahydroamentoflavone: A Technical Guide to Its Physicochemical Properties for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroamentoflavone is a naturally occurring biflavonoid, a class of compounds known for their diverse pharmacological activities. As a hydrogenated derivative of amentoflavone, it is found in various plant species, including those of the Selaginella genus. This document provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols and an exploration of its known signaling pathway interactions, to support its application in research and drug development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is available for this compound, other values are estimated or inferred from its parent compound, amentoflavone, due to the limited availability of direct experimental data for the hydrogenated form.

| Property | Value | Source/Comment |

| Chemical Formula | C30H22O10 | Calculated based on the hydrogenation of amentoflavone. |

| Molecular Weight | 542.49 g/mol | Calculated based on the chemical formula. |

| IUPAC Name | 8-[5-(5,7-dihydroxy-4-oxo-chroman-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one | |

| CAS Number | 48236-96-0 | [1](2) |

| Melting Point | >250 °C (decomposes) | Estimated based on the high melting point of amentoflavone (>300 °C). Specific experimental data for this compound is not readily available. |

| Boiling Point | Not available | High molecular weight and complex structure suggest decomposition before boiling under standard pressure. |

| Solubility | Soluble in DMSO and ethanol; sparingly soluble in water. | General solubility profile for flavonoids.[3](4) Specific solubility values for this compound are not well-documented. |

| pKa | Not experimentally determined | Estimated to have multiple pKa values due to the presence of several hydroxyl groups. The acidity of phenolic hydroxyls in flavonoids typically ranges from 6 to 11. |

Experimental Protocols

Extraction and Purification of this compound from Selaginella species

This protocol is a general method for the extraction and purification of biflavonoids from Selaginella and can be adapted for the isolation of this compound.

-

Preparation of Plant Material : Air-dry the whole plant of a Selaginella species known to contain this compound and grind it into a coarse powder.

-

Extraction :

-

Macerate the powdered plant material with 80% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

-

Solvent Partitioning :

-

Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. This compound is expected to be enriched in the ethyl acetate and n-butanol fractions.

-

-

Chromatographic Purification :

-

Subject the enriched fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting from 100:0 to 80:20).

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.

-

Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent to yield purified this compound.

-

Extraction and Purification Workflow for this compound.

Xanthine Oxidase Inhibition Assay

This in vitro assay is used to determine the inhibitory effect of this compound on the xanthine oxidase enzyme, which is relevant for research into conditions like gout.

-

Reagents and Materials :

-

Xanthine Oxidase (from bovine milk)

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

This compound (dissolved in DMSO)

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Assay Procedure :

-

Prepare a reaction mixture in each well of the microplate containing phosphate buffer, xanthine solution, and the desired concentration of this compound or allopurinol.

-

Initiate the reaction by adding xanthine oxidase to each well.

-

Immediately measure the absorbance at 295 nm, which corresponds to the formation of uric acid.

-

Monitor the change in absorbance over time (e.g., every 30 seconds for 5 minutes).

-

The rate of uric acid formation is proportional to the enzyme activity.

-

-

Data Analysis :

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the xanthine oxidase activity.

-

In Vitro Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays.

-

Principle : This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, causing a color change from purple to yellow.

-

Procedure :

-

Prepare a solution of DPPH in methanol.

-

Add different concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Calculation : Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Principle : This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. The antioxidant capacity is measured by the decolorization of the ABTS•+ solution.

-

Procedure :

-

Generate the ABTS•+ radical by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

-

Add various concentrations of this compound to the diluted ABTS•+ solution.

-

After a set incubation time, measure the absorbance at 734 nm.

-

-

Calculation : The scavenging activity is calculated similarly to the DPPH assay.

Signaling Pathway Modulation

Flavonoids, including this compound and its parent compound amentoflavone, are known to interact with and modulate several key intracellular signaling pathways. These interactions are fundamental to their observed biological activities, such as anti-inflammatory, antioxidant, and anticancer effects.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Amentoflavone has been shown to inhibit the activation of NF-κB. This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, amentoflavone prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway by this compound.

PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is often implicated in cancer. Some flavonoids have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells. This inhibition can occur at different levels, including the direct inhibition of PI3K or Akt activity.

Modulation of the PI3K/Akt Signaling Pathway by this compound.

MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) Pathway

The MAPK/ERK pathway is another key signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival. Amentoflavone has been reported to suppress ERK phosphorylation, which can inhibit tumor progression. By inhibiting the phosphorylation and activation of ERK, this compound may interfere with the downstream signaling events that promote cancer cell growth and survival.

Inhibition of the MAPK/ERK Signaling Pathway by this compound.

Conclusion

This compound is a promising natural product with significant potential for research and therapeutic development. This guide provides a foundational understanding of its physicochemical properties, methodologies for its study, and insights into its molecular mechanisms of action. Further research is warranted to fully elucidate its pharmacological profile and to establish standardized experimental protocols for its investigation. The provided information aims to facilitate and encourage continued exploration of this compound in various scientific and clinical applications.

References

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Tetrahydroamentoflavone in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of tetrahydroamentoflavone in plant extracts using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Introduction

This compound is a biflavonoid found in several plant species and is of growing interest due to its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This application note describes a validated HPLC-UV method for the determination of this compound. Flavonoids, including biflavonoids, typically show two major UV absorption bands: Band I between 300-380 nm and Band II between 240-280 nm.[1][2][3][4] The method presented here is based on the general chromatographic behaviors of flavonoids and has been optimized for the analysis of this compound.

Experimental

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).

-

Standards and Samples: this compound reference standard (purity >98%). Plant material for extraction.

A summary of the optimized HPLC parameters is provided in Table 1.

Table 1: Optimized HPLC-UV Method Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min, 30% B; 5-25 min, 30-70% B; 25-30 min, 70% B; 30-35 min, 70-30% B; 35-40 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 270 nm |

The selection of 270 nm as the detection wavelength is based on the characteristic Band II absorption of the flavone A-ring benzoyl system, which provides a strong chromophore for detection.[1]

Protocols

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.

The efficient extraction of flavonoids from plant material is a critical step for accurate quantification.[5][6]

-

Drying and Grinding: Dry the plant material (e.g., leaves) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.

-

Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in 5 mL of methanol.

-